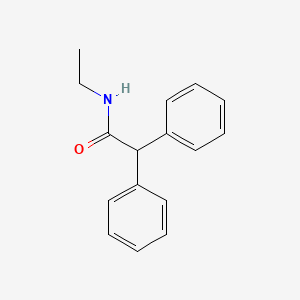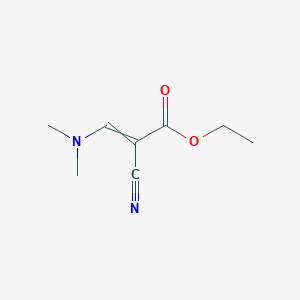
Ethyl 2-cyano-3-(dimethylamino)acrylate
Overview
Description
Ethyl 2-cyano-3-(dimethylamino)acrylate is an organic compound with the molecular formula C8H12N2O2. It is a versatile intermediate used in various chemical syntheses due to its reactive cyano and ester functional groups. This compound is known for its applications in organic synthesis, particularly in the preparation of heterocyclic compounds and as a building block in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(dimethylamino)acrylate can be synthesized through several methods. One common method involves the condensation of ethyl cyanoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the enolate intermediate, which then reacts with dimethylamine to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-cyano-3-(dimethylamino)prop-2-enoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Condensation Reactions: Catalysts like piperidine or pyridine are often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioesters.
Condensation Reactions: Formation of heterocyclic compounds such as pyridines or quinolines.
Hydrolysis: Formation of ethyl cyanoacetate and dimethylamine.
Scientific Research Applications
Ethyl 2-cyano-3-(dimethylamino)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(dimethylamino)prop-2-enoate involves its reactive functional groups. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions enable the compound to serve as a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
Ethyl 2-cyano-3-(dimethylamino)acrylate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: Similar in structure but contains a thiophene ring instead of a dimethylamino group.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyano-3-(furan-2-yl)acrylate: Contains a furan ring instead of a dimethylamino group
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their substituents.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3 |
InChI Key |
RZEPXNTYHXGQOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
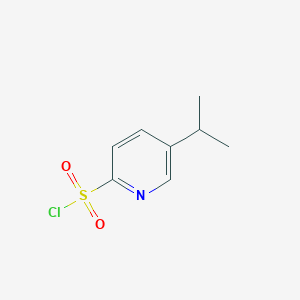
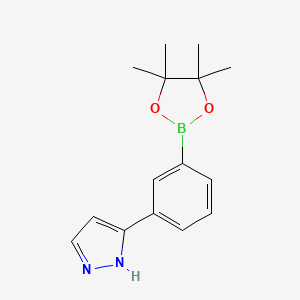
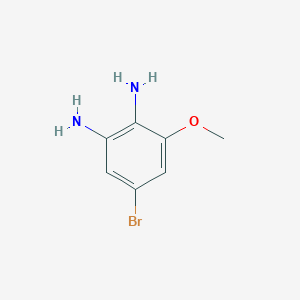
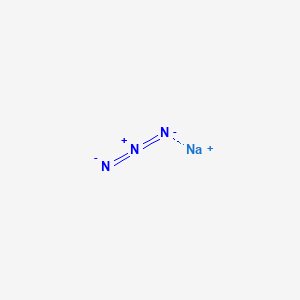
![4-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B8804605.png)
![2-(2-Chloropyridin-3-YL)-5,6-difluoro-1H-benzo[D]imidazole](/img/structure/B8804613.png)
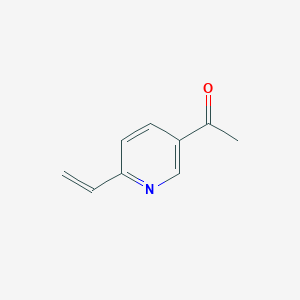
![7-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8804624.png)
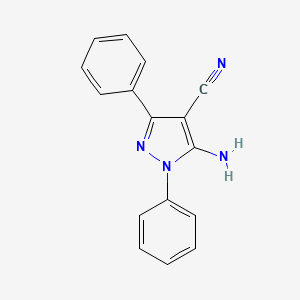
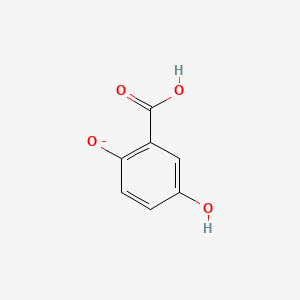
![2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B8804646.png)
![7-hydroxyimidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B8804652.png)

